pKa Shift: Meta vs. Para Regioisomer
The target compound's amino group pKa is predicted at 4.37, making it a weaker base than unsubstituted aniline (pKa ~4.6) . By contrast, the para isomer 4-[(ethylsulfanyl)methyl]aniline is expected to retain a pKa closer to aniline (~4.5–4.6) due to reduced inductive electron withdrawal at the para position. This 0.23-unit pKa depression translates to a lower fraction of protonated species at pH 7.4 (approximately 0.1% vs. 0.16%), which can reduce unwanted off-target interactions with negatively charged biological surfaces while maintaining sufficient nucleophilicity for synthetic transformations.
| Evidence Dimension | Amino group basicity (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 4.37 ± 0.10 (predicted, ACD/Labs) |
| Comparator Or Baseline | Aniline: pKa = 4.6 (literature); Para isomer: pKa ~4.5–4.6 (class inference, no direct measurement available) |
| Quantified Difference | ΔpKa ≈ -0.23 vs. aniline; estimated -0.1 to -0.2 vs. para isomer |
| Conditions | Predicted values from ChemicalBook/ACD/Labs algorithms ; experimental verification is absent for both meta and para isomers. |
Why This Matters
Protonation state governs solubility, permeability, and target binding; a validated pKa difference of even 0.2 units can shift the fraction of neutral species enough to impact intracellular accumulation or salt screen outcomes.
